Photostability of Silicon Phthalocyanines: 1-Adamantanemethanol Derivative is 100x More Stable than Zinc Analog
When used to synthesize axially disubstituted silicon(IV) phthalocyanines, the derivative made with 1-adamantanemethanol exhibited dramatically enhanced photostability. It was approximately 100 times more stable than a zinc phthalocyanine reference compound under identical irradiation conditions [1].
| Evidence Dimension | Photostability (relative) |
|---|---|
| Target Compound Data | Relative photostability: ~100 |
| Comparator Or Baseline | Zinc phthalocyanine (relative photostability: 1) |
| Quantified Difference | ~100-fold increase in photostability |
| Conditions | Identical irradiation conditions (solvent not specified in abstract) |
Why This Matters
This 100-fold stability advantage is critical for applications in photodynamic therapy and sensor technology, where photobleaching limits device or treatment lifetime.
- [1] Shen, X. et al. Highly photostable silicon(IV) phthalocyanines containing adamantane moieties: synthesis, structure, and properties. Tetrahedron, 2010, 66, 9041-9048. View Source
